Superior Analytical Precision and Accuracy in Therapeutic Drug Monitoring (TDM) of Human Plasma
In a validated method for human plasma, the use of Flecainide-D4 acetate as an internal standard enables a high degree of precision and accuracy. This performance directly addresses the narrow therapeutic index of flecainide, where small quantification errors can have significant clinical consequences [1].
| Evidence Dimension | Bioanalytical Method Validation Parameters |
|---|---|
| Target Compound Data | Flecainide-D4 acetate (as internal standard) |
| Comparator Or Baseline | Method precision and accuracy when using the deuterated internal standard |
| Quantified Difference | Between- and within-assay imprecision <4.6%; Accuracy 94.8%-110.0% |
| Conditions | Human plasma, 50 µL sample volume, protein precipitation, LC-TOF-MS analysis |
Why This Matters
This level of precision and accuracy, achieved with the D4 internal standard, is essential for reliable therapeutic drug monitoring, guiding safe and effective flecainide dosing in patients, including during transplacental therapy for fetal tachycardia.
- [1] Rahman, M., Couchman, L., Povstyan, V., Bainbridge, V., Kipper, K., El-Nahhas, T., ... & Holt, D. (2019). Rapid quantitation of flecainide in human plasma for therapeutic drug monitoring using liquid chromatography and time-of-flight mass spectrometry. Therapeutic Drug Monitoring, 41(3), 391-395. View Source
